molecular formula C16H17NO3 B2470236 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide CAS No. 2034410-29-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2470236
CAS No.: 2034410-29-0
M. Wt: 271.316
InChI Key: NFPPCGOAERVVAX-UHFFFAOYSA-N
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Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-inden-2-yl scaffold substituted with a methoxy group at the 2-position. This core structure is linked to a furan-3-carboxamide moiety via a methylene bridge.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(8-12-4-2-3-5-13(12)9-16)11-17-15(18)14-6-7-20-10-14/h2-7,10H,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPPCGOAERVVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzyl halide, under basic conditions.

    Methoxylation: The indene derivative is then subjected to methoxylation using methanol and a suitable catalyst.

    Furan Carboxamide Formation: The final step involves the coupling of the methoxylated indene with furan-3-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using NBS.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride)

    Substitution: NBS (N-Bromosuccinimide)

Major Products

    Oxidation: Hydroxylated indene derivative

    Reduction: Aminated indene derivative

    Substitution: Halogenated furan derivative

Scientific Research Applications

Medicinal Chemistry

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide has been studied for its potential therapeutic applications:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action involves:

  • Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation.
Cell Line Effect Observed Mechanism
HepG2ApoptosisMitochondrial pathway activation
MCF-7Cell cycle arrestS-phase inhibition

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Studies have shown effectiveness against:

  • Bacteria : Notable antibacterial effects against Escherichia coli and Staphylococcus aureus.
  • Fungi : Potential antifungal properties have also been observed, although further research is needed to elucidate these effects.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique structural features. Its ability to undergo various chemical reactions makes it suitable for synthesizing more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Indene Derivative : Starting from simpler precursors.
  • Furan Ring Introduction : Utilizing cyclization reactions to incorporate the furan moiety.
  • Carboxamide Formation : Employing amide coupling reactions to achieve the final product.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on HepG2 cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of this compound against clinical isolates of E. coli and S. aureus. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The indene moiety may facilitate binding to hydrophobic pockets, while the furan ring could participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Features

The target compound shares a 2,3-dihydro-1H-inden-2-yl scaffold with several analogs, but differences in substituents and functional groups significantly influence their properties:

Compound Name Key Structural Variations Reference
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide Methoxybenzamide substituent instead of furan-3-carboxamide; lacks methylene bridge
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-2-naphthamide Piperidine ring and naphthamide group; bulkier hydrophobic substituents
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide Hydroxy group on indene; isoxazole-carboxamide substituent
3af/3ag (Fluoro/Chloro-substituted analogs) Halogen substituents (F/Cl) on the indene core; benzenesulfonamide tail

Key Observations :

  • The furan-3-carboxamide group offers a smaller steric profile than naphthamide or benzenesulfonamide moieties, which may influence target selectivity .
2.3.1. Enzyme Inhibition
  • BuChE/AChE Inhibition: Analogs like N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-2-naphthamide exhibit nanomolar-range BuChE inhibition (PDB: 4TPK) but lower affinity than acetylcholine .
  • PCSK9 Gene Suppression : N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide () inhibits PCSK9, a target for atherosclerosis therapy, though its potency relative to the target compound remains unstudied .
2.3.2. Binding Interactions
  • Hydrophobic Interactions : The indene core and methoxy group in the target compound likely engage in van der Waals interactions with enzyme pockets, similar to co-crystallized inhibitors in BuChE complexes .
  • Steric Effects : Bulky substituents (e.g., naphthamide) reduce binding efficiency compared to smaller groups like furan-3-carboxamide .
Physical and Analytical Properties
Compound Melting Point (°C) HPLC Retention (min) Reference
3af (Fluoro-substituted analog) 113–115 42.1 (minor), 48.7 (major)
3ag (Chloro-substituted analog) 128–130 Not reported
N-((2-Hydroxy-indenyl)methyl)-isoxazole Not reported 18% conversion rate

Key Points :

  • Halogenation increases melting points (e.g., 3ag: 128–130°C vs. 3af: 113–115°C), likely due to enhanced crystallinity .
  • Lower conversion rates (10–18%) for hydroxy-substituted analogs suggest synthetic challenges compared to methoxy derivatives .

Q & A

Q. What are the established synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide?

The compound can be synthesized via nucleophilic substitution and amidation reactions. A typical protocol involves reacting (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine with furan-3-carbonyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purification is achieved using semi-preparative HPLC, with yields ranging from 12% to 23% depending on substituent effects and reaction optimization . Key steps include:

  • Amidation : Activation of the carbonyl group using reagents like HATU or DCC.
  • Workup : Neutralization and extraction using dichloromethane/water.
  • Characterization : Confirmed via ¹H/¹³C NMR and ESI-MS.

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

  • NMR : ¹H and ¹³C NMR (including DEPT and HSQC) to resolve methoxy, indenyl, and amide proton environments. For example, the methoxy group typically resonates at δ 3.2–3.4 ppm in CDCl₃ .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry and confirm stereochemistry. ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~318.34 g/mol).

Advanced Research Questions

Q. How can molecular docking studies predict interactions with biological targets?

The compound’s indenyl and furan moieties suggest potential π-π stacking with aromatic residues (e.g., Phe, Trp) in enzyme active sites. Hydrogen bonding between the amide carbonyl and catalytic residues (e.g., His, Asp) can be modeled using software like AutoDock Vina. For example, derivatives with hydroxyl groups showed enhanced binding affinity (ΔG = −9.2 kcal/mol) compared to non-hydroxylated analogs due to additional H-bonds .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • Substituent Modification : Replace the methoxy group with ethoxy or halogen atoms to assess steric/electronic effects on receptor binding .
  • Scaffold Hopping : Substitute the furan ring with thiophene or pyridine to evaluate heterocycle-specific interactions (e.g., thiophene’s sulfur atom for hydrophobic pockets) .
  • Bioisosteres : Replace the amide with sulfonamide or urea groups to modulate solubility and metabolic stability .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. LC-MS monitors hydrolysis of the amide bond, which is susceptible to basic conditions (t₁/₂ < 24 hrs at pH 9) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C, suggesting storage below −20°C for long-term stability .

Q. What analytical methods validate purity and identity in complex matrices?

  • HPLC : Reverse-phase C18 columns (gradient: 5%→95% acetonitrile/0.1% TFA) with UV detection at 254 nm. Retention times correlate with hydrophobicity (e.g., ~8.2 min for the parent compound) .
  • Chiral Chromatography : For enantiopure synthesis, use Chiralpak IA columns with hexane/isopropanol (85:15) to resolve diastereomers .

Q. How can computational modeling guide lead optimization?

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The methoxy group’s electron-donating effect raises HOMO energy (−5.3 eV), enhancing nucleophilic attack susceptibility .
  • MD Simulations : Simulate solvation dynamics in explicit water to evaluate conformational flexibility and aggregation propensity .

Methodological Considerations

  • Contradictions in Data : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃). Always report solvent and reference standards .
  • Synthetic Challenges : Low yields in amidation steps (e.g., 12%) may require microwave-assisted synthesis or flow chemistry to improve efficiency .

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